An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanamide
An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylpiperazin-1-yl)propanamide is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The presence of the 4-methylpiperazine moiety, a common pharmacophore in numerous clinically approved drugs, makes this compound a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amide and a tertiary amine, offers multiple points for chemical modification, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications in contemporary drug development.
Core Molecular Attributes
The fundamental chemical and physical properties of 3-(4-methylpiperazin-1-yl)propanamide are summarized in the table below. These attributes are critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N₃O | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| CAS Number | 706811-60-1 | [1] |
| IUPAC Name | 3-(4-methylpiperazin-1-yl)propanamide | |
| Synonyms | 1-Piperazinepropanamide, 4-methyl- | [1] |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | [1] |
| logP (octanol/water) | -0.8908 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 3 | [1] |
Chemical Structure
The structural representation of 3-(4-methylpiperazin-1-yl)propanamide is crucial for understanding its reactivity and interactions with biological targets.
Caption: Synthetic workflow for 3-(4-methylpiperazin-1-yl)propanamide.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 3-(4-methylpiperazin-1-yl)propanamide.
Materials:
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1-Methylpiperazine
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Acrylamide
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Methanol (or other suitable solvent)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate
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Triethylamine
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Rotary evaporator
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Glassware for column chromatography
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Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylpiperazine (1 equivalent) in methanol.
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Addition of Reactant: To the stirred solution, add acrylamide (1 equivalent). A slight exotherm may be observed.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and triethylamine (e.g., 95:5 v/v).
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate and triethylamine to isolate the pure 3-(4-methylpiperazin-1-yl)propanamide.
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Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development and Medicinal Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. 3-(4-Methylpiperazin-1-yl)propanamide serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.
One notable application is in the development of kinase inhibitors for the treatment of cancer. For instance, a complex derivative of 3-(4-methylpiperazin-1-yl)propanamide has been identified as a highly potent ABL kinase inhibitor. [2]This inhibitor is capable of overcoming various mutations in the ABL kinase, including the T315I mutation, which is a common cause of resistance to existing therapies for chronic myeloid leukemia (CML). [2] The propanamide tail of the molecule can be readily modified, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The primary amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of new chemical entities for biological screening.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
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PubMed. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. Eur J Med Chem. 2018 Dec 5:160:61-81. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
